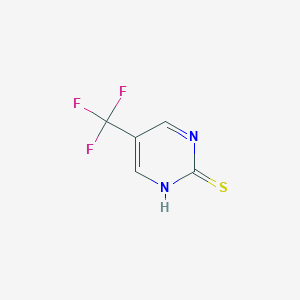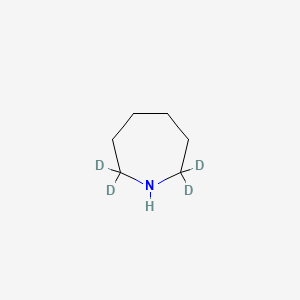![molecular formula C7H4ClF3Mg B13429952 Magnesium, chloro[4-(trifluoromethyl)phenyl]- CAS No. 2923-41-3](/img/structure/B13429952.png)
Magnesium, chloro[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro[4-(trifluoromethyl)phenyl]- is an organometallic compound that features a magnesium atom bonded to a chloro-substituted phenyl ring with a trifluoromethyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)chlorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(trifluoromethyl)chlorobenzene+Mg→Magnesium, chloro[4-(trifluoromethyl)phenyl]-
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity reagents and solvents is also crucial to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Magnesium, chloro[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of magnesium, chloro[4-(trifluoromethyl)phenyl]- involves the formation of a reactive intermediate that can participate in various chemical transformations. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity of the phenyl ring, making it more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo[4-(trifluoromethyl)phenyl]-
- Magnesium, iodo[4-(trifluoromethyl)phenyl]-
- Magnesium, chloro[4-(difluoromethyl)phenyl]-
Uniqueness
Magnesium, chloro[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This group significantly influences the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. Compared to its bromo and iodo analogs, the chloro derivative is often preferred for its balance of reactivity and stability.
Propiedades
Número CAS |
2923-41-3 |
|---|---|
Fórmula molecular |
C7H4ClF3Mg |
Peso molecular |
204.86 g/mol |
Nombre IUPAC |
magnesium;trifluoromethylbenzene;chloride |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Clave InChI |
UQEHIYIXLCTNTD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
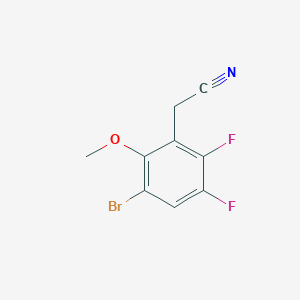
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
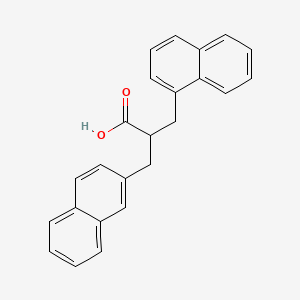
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
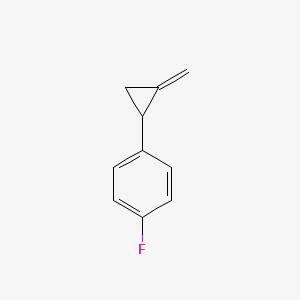
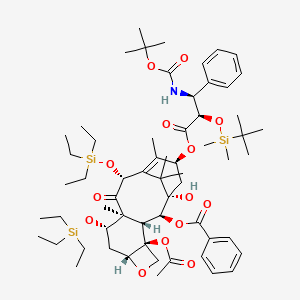
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
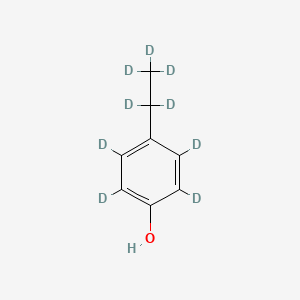

![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
